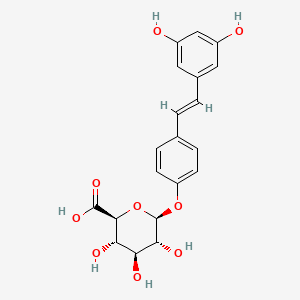![molecular formula C20H36O2 B1239063 1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-](/img/structure/B1239063.png)
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-, also known as sclareol, is a labdane-type diterpene. It is a naturally occurring compound found in various plant species, particularly in the essential oil of Salvia sclarea (clary sage). This compound is known for its distinctive fragrance and has been widely used in the perfume and flavoring industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Labd-14-ene-8,13-diol can be synthesized through several methods. One common approach involves the extraction of sclareol from the essential oil of Salvia sclarea. The extraction process typically includes steam distillation followed by purification steps such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Labd-14-ene-8,13-diol often involves large-scale extraction from plant sources. The essential oil is first obtained through steam distillation, and then sclareol is isolated and purified using techniques like fractional distillation and recrystallization. This method ensures a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Labd-14-ene-8,13-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Labd-14-ene-8,13-diol can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted labdane derivatives.
Applications De Recherche Scientifique
Labd-14-ene-8,13-diol has a wide range of scientific research applications:
Mécanisme D'action
Labd-14-ene-8,13-diol exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases-8, -9, and -3, leading to cell cycle arrest and DNA fragmentation.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparaison Avec Des Composés Similaires
Labd-14-ene-8,13-diol is unique among labdane diterpenes due to its specific structure and bioactivity. Similar compounds include:
Labd-13-ene-8,15-diol: Another labdane diterpene with similar structural features but different biological activities.
Forskolin: A labdane diterpene known for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Manoyl oxide: A labdane diterpene used as a precursor for the synthesis of various bioactive compounds.
Labd-14-ene-8,13-diol stands out due to its potent cytotoxic and antimicrobial properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H36O2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(1R,2R)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16-,18?,19?,20-/m1/s1 |
Clé InChI |
XVULBTBTFGYVRC-QJXPUHBOSA-N |
SMILES isomérique |
C[C@]1(CCC2C(CCCC2([C@H]1CCC(C)(C=C)O)C)(C)C)O |
SMILES canonique |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Description physique |
Solid; Bitter herbaceous hay-like aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonymes |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



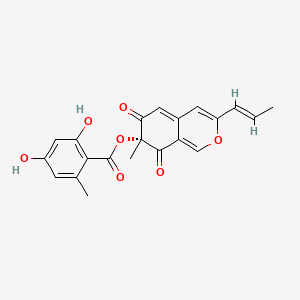
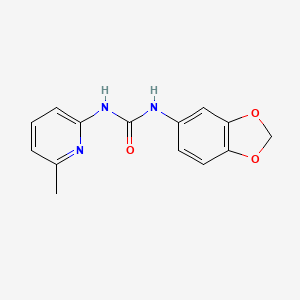

![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
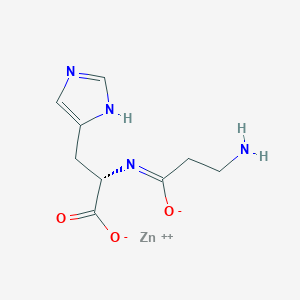

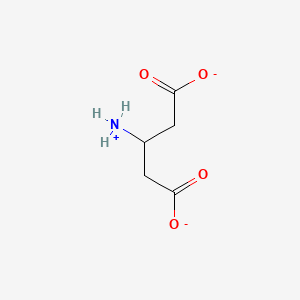
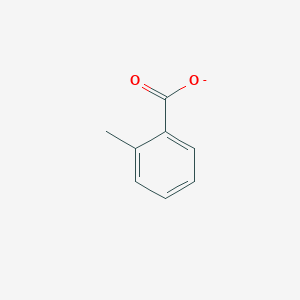


![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)
